molecular formula C19H23N3O2S B2653177 N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide CAS No. 338423-18-0

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide

Cat. No.: B2653177
CAS No.: 338423-18-0
M. Wt: 357.47
InChI Key: RNJFPNFNOUMQKL-UHFFFAOYSA-N
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Description

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a benzimidazole core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole or sulfonamide groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
  • N’-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide

Uniqueness

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12(2)22-11-20-19-17(22)10-14(4)15(5)18(19)21-25(23,24)16-8-6-13(3)7-9-16/h6-12,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJFPNFNOUMQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC3=C2N=CN3C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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